(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid
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Overview
Description
“(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid” is a chemical compound with the CAS Number: 925240-97-7. Its molecular weight is 393.48 and its IUPAC name is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclohexylacetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 .Physical and Chemical Properties Analysis
This compound is a solid and should be stored sealed in dry conditions at 2-8°C . Its predicted density is 1.224±0.06 g/cm3 and its predicted boiling point is 579.4±29.0 °C .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely utilized for the protection of the α-amino function in SPPS. The combination of Fmoc with other protecting groups, such as the Mmsb linker, enhances the stability of peptide-O-Mmsb-Resin against the piperidine and trifluoroacetic acid (TFA) treatments used for Fmoc and Boc removal, respectively. This approach offers advantages in preventing diketopiperazine formation, facilitating on-resin cyclization without common organic reagents, and enabling on-resin disulfide formation in unprotected peptides (Nandhini, Albericio, & de la Torre, 2022).
Glycopeptide Synthesis
Glycosylation of Nα-Fmoc amino acids with unprotected α-carboxyl groups using carbohydrate 1,2-trans peracetates and Lewis acids as promoters results in aliphatic and phenolic O- and S-glycosides of amino acids. These glycosylated building blocks, due to their protective groups (O-acetyl and Nα-Fmoc), are directly usable in the stepwise synthesis of glycopeptides, simplifying the process for researchers (Salvador, Elofsson, & Kihlberg, 1995).
Protein Ligation
α-Methylcysteine, sited at the C-terminus of a peptide, can substitute for a thioester in peptide ligation reactions, being fully compatible with Fmoc peptide synthesis. This method simplifies protein synthesis, demonstrating potential through the synthesis of model proteins (Burlina, Papageorgiou, Morris, White, & Offer, 2014).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSJEYBSAOGMV-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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